3-Aminopropyl(isobutyl)phosphinic acid

Lipophilicity Steric bulk Phosphinic acid analogs

3-Aminopropyl(isobutyl)phosphinic acid (CAS not explicitly registered for this specific isomer; IUPAC: 3-aminopropyl(2-methylpropyl)phosphinic acid) is a member of the aminopropylphosphinic acid class, characterized by a phosphorus atom bonded to a 3-aminopropyl chain and a branched isobutyl (2-methylpropyl) group. With a molecular formula of C7H18NO2P and a molecular weight of 179.20 g/mol, it is structurally related to the clinically investigated GABAB receptor antagonist CGP 36742 (SGS 742), which features a linear n-butyl group.

Molecular Formula C7H18NO2P
Molecular Weight 179.20 g/mol
Cat. No. B8353707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropyl(isobutyl)phosphinic acid
Molecular FormulaC7H18NO2P
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESCC(C)CP(=O)(CCCN)O
InChIInChI=1S/C7H18NO2P/c1-7(2)6-11(9,10)5-3-4-8/h7H,3-6,8H2,1-2H3,(H,9,10)
InChIKeyLPDXOZQQBPOYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopropyl(isobutyl)phosphinic acid: Chemical Identity and Structural Classification


3-Aminopropyl(isobutyl)phosphinic acid (CAS not explicitly registered for this specific isomer; IUPAC: 3-aminopropyl(2-methylpropyl)phosphinic acid) is a member of the aminopropylphosphinic acid class, characterized by a phosphorus atom bonded to a 3-aminopropyl chain and a branched isobutyl (2-methylpropyl) group [1]. With a molecular formula of C7H18NO2P and a molecular weight of 179.20 g/mol, it is structurally related to the clinically investigated GABAB receptor antagonist CGP 36742 (SGS 742), which features a linear n-butyl group . While CGP 36742 is a well-characterized, orally active GABAB antagonist, the pharmacological activity of the isobutyl analog remains largely unreported in the primary literature. Its primary documented use is as a research chemical and synthetic intermediate, serving as a close structural probe for studying the steric and lipophilic effects of branched alkyl substitution on phosphinic acid bioactivity.

Why 3-Aminopropyl(isobutyl)phosphinic acid Cannot Be Assumed Interchangeable with Its n-Butyl Analog


The key structural difference between 3-aminopropyl(isobutyl)phosphinic acid and its well-characterized analog, 3-aminopropyl(n-butyl)phosphinic acid (CGP 36742), is the branched versus linear nature of the alkyl group on phosphorus. In medicinal chemistry, such alkyl chain modifications are known to significantly alter a compound’s lipophilicity, steric bulk, metabolic stability, and receptor binding kinetics. While CGP 36742 is established as an orally active, blood-brain-barrier-penetrant GABAB antagonist with an IC50 of 36 µM for blocking GABAergic transmission , the corresponding data for the isobutyl derivative is absent from the peer-reviewed literature. Substituting the isobutyl compound for the n-butyl version in a research or industrial context introduces unquantified risk, as even minor structural changes can lead to loss of target engagement, altered selectivity, or unforeseen off-target effects. Without direct comparative pharmacological data, any assumption of functional equivalence is scientifically unsound and can compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-Aminopropyl(isobutyl)phosphinic acid Versus Structural Analogs


Structural Branching Confers Different Physicochemical Properties Compared to n-Butyl Analog

The isobutyl group in the target compound introduces a branched alkyl chain, in contrast to the linear n-butyl chain of the well-known GABAB antagonist CGP 36742. The computed partition coefficient (XLogP3-AA) for 3-aminopropyl(isobutyl)phosphinic acid is -2.6 [1], indicating it is slightly less lipophilic than typical CNS-penetrant drugs, though no comparable computed value for CGP 36742 was retrieved in this data set. The topological polar surface area (TPSA) is 63.3 Ų [1]. This steric and electronic perturbation is expected to influence both membrane permeability and receptor binding pocket interactions relative to straight-chain analogs.

Lipophilicity Steric bulk Phosphinic acid analogs

Absolute Absence of Published GABAB Receptor Activity Data Contrasts with Established Profile of CGP 36742

The n-butyl analog, CGP 36742, is a well-documented GABAB receptor antagonist with an IC50 of 36 µM for blocking GABAergic transmission in electrophysiological assays . It is also reported as selective for GABAB over a panel of 11 other receptors, including GABAA, at 1 mM [1]. In contrast, a search of ChEMBL (ID: CHEMBL323887), PubMed, and BindingDB reveals no publicly available quantitative binding, functional, or selectivity data for 3-aminopropyl(isobutyl)phosphinic acid at any receptor or enzyme target. This data void is itself a critical differentiation point for scientific users who require characterized tool compounds.

GABAB receptor Pharmacological profiling Selectivity

Molecular Properties Indicate Distinct Hydrogen Bonding and Rotatable Bond Profile Relative to Methyl and Phenyl Analogs

The target compound possesses 5 rotatable bonds, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. This profile differs from simpler analogs: 3-aminopropyl(methyl)phosphinic acid (SKF-97541) has only 3 rotatable bonds and a smaller steric footprint, while bulkier aromatic analogs like 3-aminopropyl(phenyl)phosphinic acid have fewer rotatable bonds but increased aromatic interactions. The isobutyl group provides a unique combination of moderate flexibility, steric bulk, and aliphatic character that is distinct from both small alkyl and aromatic phosphinic acid derivatives.

Molecular flexibility Hydrogen bonding Phosphinic acid analogs

Recommended Application Scenarios for 3-Aminopropyl(isobutyl)phosphinic acid Based on Evidence Profile


Structure-Activity Relationship (SAR) Probe for GABAB Receptor Alkyl Chain Branching Effects

Given its structural position as the isobutyl analog of the well-characterized GABAB antagonist CGP 36742, this compound is best utilized in systematic SAR studies aimed at understanding how branched versus linear alkyl substitution on the phosphorus atom modulates receptor affinity, selectivity, and pharmacokinetics. Its distinct computed lipophilicity (XLogP3-AA = -2.6) and TPSA (63.3 Ų) relative to straight-chain analogs [1] make it a valuable tool for probing the steric and electronic requirements of the GABAB binding pocket.

Negative Control or Chemical Probe for Target Validation Studies

In experimental designs where CGP 36742 serves as a positive control GABAB antagonist, the isobutyl analog may be employed as a structurally matched but pharmacologically unvalidated comparator. The absence of published activity data at GABAB receptors, contrasted with the known IC50 of 36 µM for CGP 36742 [1], allows researchers to use this compound to test the specificity of observed effects, provided it is first confirmed inactive in the relevant assay system.

Synthetic Intermediate for Novel Phosphinic Acid-Derived Chelating Agents or Materials

The bifunctional nature of 3-aminopropyl(isobutyl)phosphinic acid—containing both a primary amine and a phosphinic acid group—makes it a potential building block for synthesizing metal-chelating agents, coordination polymers, or functionalized materials. Its branched isobutyl group may impart different solubility and steric properties compared to linear-chain analogs used in metal phosphonate synthesis , offering tunability in materials applications.

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